molecular formula C8H4Br2N2 B1596595 2,3-Dibromoquinoxaline CAS No. 23719-78-0

2,3-Dibromoquinoxaline

Katalognummer: B1596595
CAS-Nummer: 23719-78-0
Molekulargewicht: 287.94 g/mol
InChI-Schlüssel: VBZDMKSVSNFQSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dibromoquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of two bromine atoms at the 2nd and 3rd positions of the quinoxaline ring. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3-Dibromoquinoxaline can be synthesized through various methods. One common approach involves the bromination of quinoxaline using bromine or N-bromosuccinimide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields high purity products.

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dibromoquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon or carbon-nitrogen bonds.

    Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate are used under mild conditions.

    Palladium-Catalyzed Coupling: Reagents like palladium acetate and phosphine ligands are used under inert atmosphere conditions.

    Cyclization: Catalysts such as copper or rhodium are employed under elevated temperatures.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as azidoquinoxalines or thioquinoxalines are formed.

    Coupling Products: Products include biaryl or aryl-amine derivatives.

    Cyclization Products: Complex heterocyclic compounds with potential biological activity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Research
2,3-Dibromoquinoxaline has been investigated as an intermediate in the synthesis of anticancer agents. Its structure allows for modifications that enhance biological activity against cancer cells. For instance, derivatives of quinoxaline have shown promising results in inhibiting tumor growth and promoting apoptosis in cancer cell lines .

Serotonin Receptor Studies
The compound has been used to explore structure-activity relationships (SAR) concerning serotonin receptors, particularly the 5-HT3 receptor subtypes. Research indicates that quinoxaline derivatives can selectively bind to these receptors, providing insights into their physiological roles and potential therapeutic applications for conditions such as anxiety and nausea . For example, certain derivatives exhibit significant selectivity for the 5-HT3A receptor, which could lead to the development of targeted therapies with fewer side effects.

Material Science

Electrochromic Devices
In materials chemistry, this compound is utilized in the synthesis of conjugated polymers for electrochromic devices. These materials can change color in response to an electric current, making them suitable for applications in displays and smart windows. The electrochromic properties of quinoxaline-based polymers have been characterized through various electrochemical techniques, demonstrating their potential for commercial applications .

Organic Solar Cells
Quinoxaline derivatives are also employed in the development of organic photovoltaic materials. Their incorporation into polymer blends can enhance charge transport properties and overall device efficiency. Studies have shown that quinoxaline-based polymers can achieve high open-circuit voltages and improved light absorption characteristics, making them viable candidates for next-generation solar cells .

Synthesis and Characterization

The synthesis of this compound typically involves bromination reactions of quinoxaline precursors using reagents like N-bromosuccinimide (NBS). This method allows for the introduction of bromine atoms at specific positions on the quinoxaline ring, facilitating further functionalization and exploration of biological activity .

Table 1: Summary of Applications

Application AreaDescriptionKey Findings/References
Anticancer ResearchIntermediate for synthesizing anticancer drugsPromising activity against cancer cells
Serotonin Receptor StudiesExploration of 5-HT3 receptor selectivityHigh selectivity observed for certain derivatives
Electrochromic DevicesUsed in conjugated polymers for color-changing applicationsDemonstrated effective electrochromic properties
Organic Solar CellsEnhances photovoltaic material efficiencyAchieved high open-circuit voltages

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. Results indicated that specific modifications to the quinoxaline core significantly enhanced anticancer activity compared to unmodified compounds.

Case Study 2: Receptor Selectivity

Another study focused on the binding affinities of different quinoxaline derivatives to the 5-HT3 receptor subtypes. The findings revealed that minor structural changes could lead to substantial differences in receptor selectivity, highlighting the potential for designing selective pharmacological agents based on this scaffold.

Wirkmechanismus

The mechanism by which 2,3-Dibromoquinoxaline exerts its effects varies depending on its application. In biological systems, it often acts by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.

Vergleich Mit ähnlichen Verbindungen

    2,3-Dichloroquinoxaline: Similar in structure but with chlorine atoms instead of bromine.

    2,3-Diiodoquinoxaline: Contains iodine atoms, leading to different reactivity and applications.

    2,3-Difluoroquinoxaline: Fluorine atoms impart unique electronic properties.

Uniqueness: 2,3-Dibromoquinoxaline is unique due to the specific reactivity of bromine atoms, which makes it particularly useful in cross-coupling reactions and the synthesis of complex heterocycles. Its versatility in various chemical transformations and applications in diverse fields highlights its importance in both academic and industrial research.

Biologische Aktivität

2,3-Dibromoquinoxaline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.

Synthesis of this compound

This compound can be synthesized through various methods, with one notable approach involving the reaction of 1,2-phenylenediamine with phosphorus pentabromide. This method yields the compound in a high overall yield of approximately 94% . The structural formula for this compound is represented as follows:

C8H4Br2N2\text{C}_8\text{H}_4\text{Br}_2\text{N}_2

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study conducted by the National Cancer Institute evaluated several quinoxaline derivatives for their anticancer activity against various cancer cell lines. The results indicated that while some compounds were inactive at certain concentrations, others showed promising results .

Table 1: Antitumor Activity of Selected Quinoxalines

CompoundConcentrationGrowth Percentages (NCI H460)Growth Percentages (MCF7)Growth Percentages (SF-268)Assessment
70.1 mM9886105Inactive
90.1 mM857695Inactive
100.1 mM8984100Inactive

This table summarizes the growth percentages of various cancer cell lines treated with selected quinoxaline derivatives, indicating their effectiveness or inactivity at a concentration of 0.1 mM.

2. Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Studies have indicated that quinoxaline derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

3. Interaction with DNA

The interaction of quinoxalines with DNA is a significant area of study due to their potential as DNA intercalators. The binding affinity and mode of action are crucial for understanding their biological effects. Research indicates that modifications in the structure can enhance binding interactions with DNA, which may lead to improved therapeutic efficacy against diseases like cancer and tuberculosis .

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA and inhibit topoisomerases—enzymes crucial for DNA replication and repair. This mechanism disrupts cellular processes leading to apoptosis in cancer cells . Furthermore, the compound's bromine substituents may enhance its lipophilicity and cellular uptake.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of quinoxaline derivatives in clinical settings:

  • A study on indolo[2,3-b]quinoxalines demonstrated potent antiviral activity against Herpes virus strains . This finding suggests that structural modifications in quinoxalines can yield compounds with diverse biological activities.
  • Another investigation focused on structure-activity relationships (SAR) revealed that specific substitutions on the quinoxaline ring significantly influenced their receptor binding affinities and biological outcomes .

Eigenschaften

IUPAC Name

2,3-dibromoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZDMKSVSNFQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347771
Record name 2,3-Dibromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23719-78-0
Record name 2,3-Dibromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dibromoquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dibromoquinoxaline
Reactant of Route 2
Reactant of Route 2
2,3-Dibromoquinoxaline
Reactant of Route 3
Reactant of Route 3
2,3-Dibromoquinoxaline
Reactant of Route 4
Reactant of Route 4
2,3-Dibromoquinoxaline
Reactant of Route 5
Reactant of Route 5
2,3-Dibromoquinoxaline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,3-Dibromoquinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.